1-isopropyl-4-methyl-5-nitro-1H-imidazole
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Overview
Description
1-Isopropyl-4-methyl-5-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-isopropyl-4-methyl-5-nitro-1H-imidazole typically involves the nitration of an imidazole derivative. One common method is the nitration of 1-isopropyl-4-methylimidazole using a mixture of nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position of the imidazole ring.
Industrial production methods for imidazole derivatives often involve multi-step processes that include the formation of the imidazole ring followed by functional group modifications. These processes are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1-Isopropyl-4-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as tin(II) chloride. Major products formed from these reactions include amino derivatives and substituted imidazoles .
Scientific Research Applications
1-Isopropyl-4-methyl-5-nitro-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-4-methyl-5-nitro-1H-imidazole involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
1-Isopropyl-4-methyl-5-nitro-1H-imidazole can be compared with other nitroimidazole derivatives, such as:
2-Methyl-4-nitro-1H-imidazole: Similar in structure but with a different substitution pattern, leading to variations in biological activity.
2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole: Contains a hydroxymethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other nitroimidazole derivatives .
Properties
IUPAC Name |
4-methyl-5-nitro-1-propan-2-ylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)9-4-8-6(3)7(9)10(11)12/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELXBUHPSYARAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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